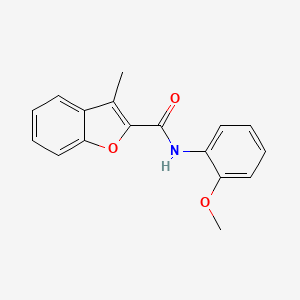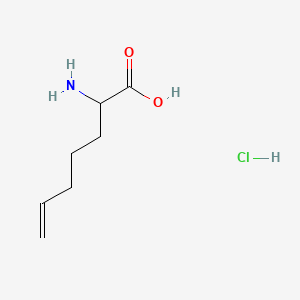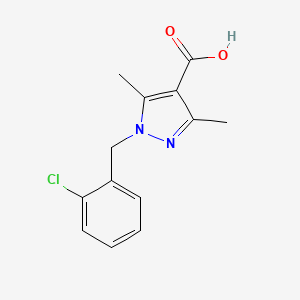
N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
A study by Matarrese et al. (2001) introduced novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET Matarrese et al., 2001.
Catalysis and Asymmetric Hydrogenation
Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands demonstrated excellent enantioselectivities and high catalytic activities, showcasing the utility of such compounds in the efficient preparation of chiral pharmaceutical ingredients Imamoto et al., 2012.
Anion Sensing in Water
Dorazco‐González et al. (2014) developed dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide and related compounds as fluorescent anion sensors in water. These sensors displayed efficient binding and fluorescence quenching by various anions, including halides and nucleotides, demonstrating their potential for environmental and biological applications Dorazco‐González et al., 2014.
Antimicrobial Activity
Murthy et al. (2011) synthesized methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity against different bacterial strains. Some compounds exhibited potent inhibitory activity, highlighting the therapeutic potential of these derivatives as antibacterial agents Murthy et al., 2011.
Neuroprotectant for Cerebral Ischemia
Sheardown et al. (1990) investigated 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) as a neuroprotectant against global ischemia. NBQX, an analog of quinoxalinedione antagonists, is a potent and selective inhibitor for the quisqualate subtype of the glutamate receptor, offering protection against ischemia even when administered post-ischemic challenge Sheardown et al., 1990.
Eigenschaften
IUPAC Name |
N-methyl-2-(1-methyl-4-oxoquinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-19-18(22)13-8-4-3-7-12(13)15-11-20(2)16-10-6-5-9-14(16)17(15)21/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGEZGTFRWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CN(C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

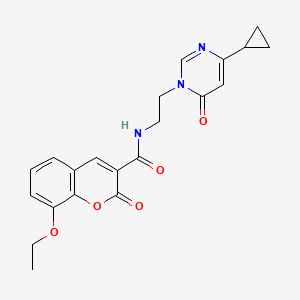
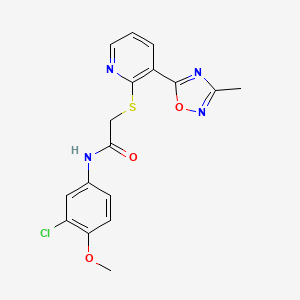
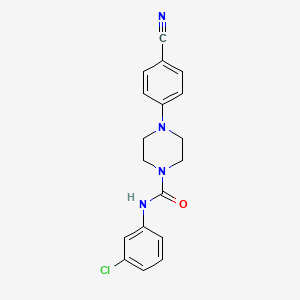
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)
![2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2672283.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2672284.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2672286.png)

